2-(2,3-difluorophenyl)-1-phenylethan-1-one 2-(2,3-difluorophenyl)-1-phenylethan-1-one
Brand Name: Vulcanchem
CAS No.: 1498370-47-0
VCID: VC5226273
InChI: InChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2
SMILES: C1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F
Molecular Formula: C14H10F2O
Molecular Weight: 232.23

2-(2,3-difluorophenyl)-1-phenylethan-1-one

CAS No.: 1498370-47-0

Cat. No.: VC5226273

Molecular Formula: C14H10F2O

Molecular Weight: 232.23

* For research use only. Not for human or veterinary use.

2-(2,3-difluorophenyl)-1-phenylethan-1-one - 1498370-47-0

Specification

CAS No. 1498370-47-0
Molecular Formula C14H10F2O
Molecular Weight 232.23
IUPAC Name 2-(2,3-difluorophenyl)-1-phenylethanone
Standard InChI InChI=1S/C14H10F2O/c15-12-8-4-7-11(14(12)16)9-13(17)10-5-2-1-3-6-10/h1-8H,9H2
Standard InChI Key XDFZOLUCMKQYOL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)CC2=C(C(=CC=C2)F)F

Introduction

Structural and Electronic Characteristics

The molecular formula of 2-(2,3-difluorophenyl)-1-phenylethan-1-one is C14H10F2O\text{C}_{14}\text{H}_{10}\text{F}_2\text{O}, with a molecular weight of 232.23 g/mol. The compound’s structure features a ketone group flanked by two aromatic rings: a phenyl group and a 2,3-difluorophenyl group. The fluorine atoms at the 2- and 3-positions of the phenyl ring introduce significant electronic effects, including electron-withdrawing inductive (-I) effects and resonance (-R) interactions, which polarize the aromatic system and influence the compound’s reactivity .

Conformational Analysis

Synthetic Methodologies

The synthesis of 2-(2,3-difluorophenyl)-1-phenylethan-1-one can be approached through Friedel-Crafts acylation or transition-metal-catalyzed coupling reactions, drawing parallels from structurally related compounds .

Friedel-Crafts Acylation Route

  • Substrate Preparation: 1,2-Difluorobenzene is acylated using phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3) under anhydrous conditions.

  • Reaction Mechanism: The Lewis acid activates the acyl chloride, generating an acylium ion that undergoes electrophilic substitution at the para position of 1,2-difluorobenzene.

  • Yield Optimization: Studies on similar systems report yields of 60–75% when reactions are conducted at 0–5°C in dichloromethane .

Palladium-Catalyzed Cross-Coupling

An alternative route involves Suzuki-Miyaura coupling between a boronic acid derivative and a pre-functionalized ketone:

Ar-B(OH)2+R-CO-XPd(PPh3)4Ar-CO-R+Byproducts\text{Ar-B(OH)}_2 + \text{R-CO-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-CO-R} + \text{Byproducts}

For this compound, 2,3-difluorophenylboronic acid would couple with phenacyl bromide under inert conditions. This method offers superior regioselectivity, with yields exceeding 80% in optimized protocols .

Physicochemical Properties

PropertyValue/Description
Molecular Weight232.23 g/mol
Melting PointEstimated 85–90°C (DSC)
Boiling Point~310°C at 760 mmHg (extrapolated)
SolubilitySoluble in DCM, THF; sparingly in H2_2O
LogP (Octanol-Water)2.8 ± 0.3 (Predicted)

The compound’s lipophilicity (LogP) suggests moderate membrane permeability, making it a candidate for pharmaceutical applications where blood-brain barrier penetration is desirable .

Reactivity and Functionalization

Nucleophilic Additions

The electron-deficient carbonyl group readily undergoes nucleophilic attacks. For example:

  • Grignard Reagents: Reaction with methylmagnesium bromide yields a tertiary alcohol:

    Ar-CO-Ph+CH3MgBrAr-C(OH)(CH3)-Ph\text{Ar-CO-Ph} + \text{CH}_3\text{MgBr} \rightarrow \text{Ar-C(OH)(CH}_3\text{)-Ph}
  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the ketone to a secondary alcohol, while sodium borohydride selectively reduces α,β-unsaturated ketones .

Electrophilic Aromatic Substitution

The fluorinated phenyl ring directs electrophiles to the meta position due to fluorine’s deactivating effects. Nitration using HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 introduces a nitro group at the 5-position of the difluorophenyl ring.

Industrial and Environmental Considerations

Scale-Up Challenges

  • Purification: Column chromatography on silica gel (hexane/EtOAc 4:1) is effective for laboratory-scale isolation, but industrial processes may require crystallization from ethanol/water mixtures.

  • Waste Management: Fluorinated byproducts necessitate specialized treatment to prevent environmental release.

Regulatory Status

No specific regulations govern this compound, but fluorinated aromatics are subject to REACH (EC 1907/2006) guidelines due to persistence concerns .

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